9-Hydroxy-8,10-dehydrothymol

Description

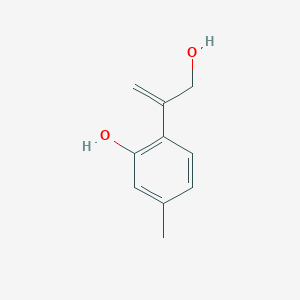

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.2 g/mol |

IUPAC Name |

2-(3-hydroxyprop-1-en-2-yl)-5-methylphenol |

InChI |

InChI=1S/C10H12O2/c1-7-3-4-9(8(2)6-11)10(12)5-7/h3-5,11-12H,2,6H2,1H3 |

InChI Key |

BKYLGDUWVLMQHW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C(=C)CO)O |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=C)CO)O |

Origin of Product |

United States |

Natural Occurrence and Isolation of 9 Hydroxy 8,10 Dehydrothymol

Botanical and Biological Sources

The distribution of 9-Hydroxy-8,10-dehydrothymol and its related structures is concentrated in specific genera of the Asteraceae family, as well as in unrelated biological materials such as fungi-based products.

The genus Eupatorium is a significant source of thymol (B1683141) derivatives. Specifically, this compound has been identified as a constituent of Eupatorium fortunei. plantaedb.com Furthermore, numerous closely related ester derivatives of this compound have been isolated from both E. fortunei and Eupatorium cannabinum subsp. asiaticum.

From the aerial parts of E. cannabinum subsp. asiaticum, researchers have isolated 9-O-angeloyl-8,10-dehydrothymol and 9-(3-methylbutanoyl)-8,10-dehydrothymol. acs.orgthieme-connect.comnih.gov Similarly, studies on the overground parts of E. fortunei have led to the isolation of derivatives such as 9-O-angeloyl-8,10-dehydrothymol and 9-(3-methyl-2-butenoyloxy)-8,10-dehydrothymol. bohrium.comnih.govmdpi.com

The genus Ageratina, which is closely related to Eupatorium (with Ageratina adenophora being a synonym for Eupatorium adenophorum), is also rich in thymol derivatives. nih.gov While this compound itself has not been explicitly reported in the searched literature for Ageratina adenophora or Ageratina glabrata, numerous structural analogues have been identified.

For instance, from the aerial parts of A. adenophora, compounds such as 7,9-di-isobutyryloxy-8,10-dehydrothymol have been isolated. rsc.org Investigations into the chemical constituents of A. glabrata leaves have yielded other related compounds, including 10-benzoyloxy-8,9-dehydro-6-hydroxythymol isobutyrate and 10-benzoyloxy-8,9-dehydrothymol. nih.govmdpi.com

Beyond the plant kingdom, this compound has been identified in mushroom-based products. mdpi.comresearchgate.net Using non-target screening workflows involving Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS), the compound was detected in both raw straw mushroom material and a final composted mushroom-based fertilizer. mdpi.comsemanticscholar.orgresearchgate.net This finding indicates that the compound can be present as a secondary metabolite in fungi or be a product of the composting process involving fungal substrates. semanticscholar.org

Table 1: Natural Sources of this compound and Its Derivatives

| Source Organism/Matrix | Compound Identified | Reference |

|---|---|---|

| Eupatorium fortunei | This compound | plantaedb.com |

| Eupatorium fortunei | 9-O-angeloyl-8,10-dehydrothymol | bohrium.commdpi.com |

| Eupatorium fortunei | 9-(3-methyl-2-butenoyloxy)-8,10-dehydrothymol | bohrium.comnih.gov |

| Eupatorium cannabinum subsp. asiaticum | 9-O-angeloyl-8,10-dehydrothymol | acs.orgthieme-connect.com |

| Eupatorium cannabinum subsp. asiaticum | 9-(3-methylbutanoyl)-8,10-dehydrothymol | acs.org |

| Ageratina adenophora | 7,9-di-isobutyryloxy-8,10-dehydrothymol | rsc.org |

| Ageratina glabrata | 10-benzoyloxy-8,9-dehydrothymol | mdpi.com |

| Mushroom-based product | This compound | mdpi.comresearchgate.net |

Ageratina Species (e.g., Ageratina adenophora, Ageratina glabrata)

Isolation Methodologies from Natural Sources

The process of isolating this compound and its derivatives from their natural sources involves a multi-step approach that begins with solvent extraction followed by advanced chromatographic purification.

The initial step in isolating thymol derivatives from plant material typically involves extraction with a polar solvent. bohrium.comnih.gov Dried and powdered aerial parts or whole plants are commonly extracted with solvents such as ethanol (B145695) (e.g., 95% ethanol) or methanol, often under reflux to increase extraction efficiency. bohrium.comnih.gov For instance, the overground parts of E. fortunei have been extracted by refluxing with 95% ethanol. nih.gov

Following the initial extraction, the crude extract is often suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether followed by ethyl acetate (B1210297) (EtOAc). nih.govrsc.org This partitioning step serves to separate compounds based on their polarity, with thymol derivatives typically concentrating in the ethyl acetate fraction.

The purification of the target compounds from the enriched fractions is achieved through various chromatographic techniques. bohrium.com Column chromatography (CC) is a fundamental method used for the initial separation of the extract. nih.govrsc.org Silica (B1680970) gel is a common stationary phase, and elution is performed using a gradient of solvents, such as n-hexane-acetone or chloroform-methanol mixtures, to separate the components based on their affinity for the stationary phase. bohrium.comresearchgate.net

Fractions obtained from column chromatography that contain the compounds of interest are often subjected to further purification using High-Performance Liquid Chromatography (HPLC). bohrium.comrsc.org Both normal-phase and reversed-phase HPLC can be employed with various solvent systems to achieve high-purity isolation of individual compounds like 9-O-angeloyl-8,10-dehydrothymol. bohrium.com In some cases, preparative Thin-Layer Chromatography (TLC) is also used for final purification steps. researchgate.net

Table 2: General Overview of Isolation and Purification Steps

| Step | Technique | Description | Reference |

|---|---|---|---|

| 1 | Extraction | Dried, powdered plant material is extracted with a solvent like 95% ethanol or methanol, often under reflux. | bohrium.comnih.govnih.gov |

| 2 | Partitioning | The crude extract is suspended in water and partitioned successively with solvents like petroleum ether and ethyl acetate to create fractions based on polarity. | nih.govrsc.org |

| 3 | Initial Chromatography | The target fraction (e.g., ethyl acetate) is subjected to column chromatography over a stationary phase like silica gel, using a solvent gradient (e.g., n-hexane/acetone). | rsc.orgresearchgate.net |

| 4 | Final Purification | Fractions are further purified using methods such as High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC) to isolate pure compounds. | bohrium.comresearchgate.net |

Structural Characterization and Stereochemical Investigations of 9 Hydroxy 8,10 Dehydrothymol

Spectroscopic Elucidation Methods

Spectroscopic techniques are fundamental to determining the planar structure of novel chemical entities. High-resolution mass spectrometry provides the exact molecular formula, while nuclear magnetic resonance spectroscopy reveals the precise arrangement of atoms and their connectivity.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of individual protons and carbon atoms, while two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish the connectivity between atoms.

While specific NMR data for 9-Hydroxy-8,10-dehydrothymol is not extensively published, the structural analysis of closely related derivatives, such as 7,9-di-isobutyryloxy-8,10-dehydrothymol, demonstrates the utility of these methods. rsc.org For this derivative, the ¹H-NMR spectrum showed characteristic signals for a 1,3,4-trisubstituted phenyl moiety. rsc.orgrsc.org The presence of a terminal double bond between C-8 and C-10 was confirmed by signals at δH 5.28 and 5.47 in the ¹H spectrum and δC 141.6 (C-8) and 116.8 (C-10) in the ¹³C spectrum. rsc.org

The connectivity of the molecule was pieced together using 2D NMR. HMBC correlations are particularly crucial; for instance, the correlations of the olefinic protons (H₂-10) to carbons C-4 and C-9 confirmed the location of the double bond. rsc.orgrsc.org Similarly, correlations between protons and carbons of the isobutyryloxy groups confirmed their attachment points at C-7 and C-9. rsc.org The complete assignment of proton and carbon signals for such derivatives is achieved through the combined interpretation of 1D and 2D NMR data. nih.govmdpi.com

Table 1: ¹H and ¹³C NMR Spectral Data for a Related Compound, 7,9-di-isobutyryloxy-8,10-dehydrothymol (in CDCl₃) (Data sourced from literature) rsc.org

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 134.1 | - |

| 2 | 118.2 | 6.92 (d, J=1.2) |

| 3 | 154.6 | - |

| 4 | 130.4 | - |

| 5 | 126.8 | 6.84 (dd, J=7.6, 1.2) |

| 6 | 124.5 | 7.07 (d, J=7.6) |

| 7 | 20.9 | 2.30 (s) |

| 8 | 141.6 | - |

| 9 | 69.3 | 4.80 (s) |

| 10 | 116.8 | 5.28 (s), 5.47 (s) |

| 1' | 175.7 | - |

| 2' | 34.0 | 2.59 (hept, J=7.0) |

| 3' | 18.9 | 1.21 (d, J=7.0) |

| 4' | 18.9 | 1.21 (d, J=7.0) |

| 1'' | 176.2 | - |

| 2'' | 34.2 | 2.76 (hept, J=7.0) |

| 3'' | 19.0 | 1.28 (d, J=7.0) |

| 4'' | 19.0 | 1.28 (d, J=7.0) |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique that provides highly accurate mass measurements, allowing for the confident assignment of a molecular formula. acgpubs.org

The compound this compound was identified in mushroom-based products through a non-target screening workflow using Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS). mdpi.comresearchgate.net This analysis assigned the neutral molecular formula C₁₀H₁₂O₂ to the compound based on an observed m/z value. mdpi.com The MS/MS fragmentation pattern is also key to identification; a diagnostic fragment ion at m/z 91.05426, corresponding to a benzyl (B1604629) radical group, supported the presence of the aromatic ring structure. mdpi.com

Table 2: Mass Spectrometry Data for this compound (Data sourced from UPLC-QToF-MS analysis) mdpi.com

| Parameter | Observed Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Ionization Mode | ESI+ |

| Experimental m/z [M+H]⁺ | 165.0904 |

| Mass Accuracy | -3.80 ppm / -0.63 mDa |

| Diagnostic MS/MS Fragment | m/z 91.05426 |

This technique has also been applied to numerous related thymol (B1683141) derivatives to confirm their proposed structures. For example, the molecular formula of 7,9-di-isobutyryloxy-8,10-dehydrothymol (C₁₈H₂₄O₅) was deduced from its ESI-MS and HR-ESI-MS data. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Absolute Configuration Determination of Related Chiral Thymol Derivatives

While this compound itself is achiral, many naturally occurring thymol derivatives possess stereocenters. Determining the absolute configuration of these chiral molecules is a crucial aspect of their structural characterization, often accomplished using chiroptical spectroscopy and X-ray crystallography.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration. By comparing experimentally measured ECD spectra with those predicted by quantum chemical calculations, the absolute configuration of a stereocenter can be determined. researchgate.net This method was successfully used to establish the absolute configuration of a new dimeric thymol derivative isolated from Eupatorium fortunei. researchgate.net The ECD spectrum of another related compound, 10-benzoyloxythymol isobutyrate, has also been reported. mdpi.com

Vibrational Circular Dichroism (VCD) is another chiroptical technique that provides stereochemical information. It measures the differential absorption of left and right circularly polarized infrared radiation. The combination of VCD spectroscopy with Density Functional Theory (DFT) calculations has been used to unambiguously establish the absolute configuration of complex thymol derivatives. mdpi.com A notable example is the determination of the 8S configuration for (8S)-8,9-epoxy-6-hydroxy-10-benzoyloxy-7-oxothymol isobutyrate, which was isolated from Ageratina cylindrica. mdpi.com

When a compound can be crystallized, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of its three-dimensional structure, including its absolute configuration. mdpi.com This technique was used to elucidate the structure of (+)-(8S)-10-benzoyloxy-8,9-epoxy-6-hydroxythymol isobutyrate. mdpi.comnih.gov By obtaining suitable crystals, the precise spatial arrangement of every atom in the molecule was mapped, and the evaluation of the Flack parameter confirmed the absolute stereochemistry at the C-8 chiral center as S. mdpi.com

Chiral Solvating Agent ¹H NMR Measurements (for enantiomeric ratio)

The determination of the enantiomeric ratio of chiral molecules is a critical aspect of stereochemical investigation. One powerful technique for this purpose is the use of chiral solvating agents (CSAs) in conjunction with proton nuclear magnetic resonance (¹H NMR) spectroscopy. While direct ¹H NMR data for this compound with chiral solvating agents is not extensively detailed in the reviewed literature, the principles of this method are well-established for closely related thymol derivatives, particularly epoxythymols. researchgate.netresearchgate.netresearchgate.netnih.gov This section will, therefore, describe the methodology and expected findings based on these analogous compounds.

The underlying principle of using a CSA is its ability to form transient diastereomeric complexes with the enantiomers of a chiral analyte. These diastereomeric complexes are chemically non-equivalent and, as a result, can exhibit different chemical shifts in the NMR spectrum. This difference in chemical shifts (Δδ), known as enantiomeric shift difference, allows for the distinct visualization and quantification of each enantiomer. researchgate.netnih.gov

A commonly employed chiral solvating agent for thymol derivatives is 1,1'-bi-2-naphthol (B31242) (BINOL). researchgate.netresearchgate.netnih.gov When a scalemic mixture of a chiral thymol derivative is dissolved in a suitable solvent (such as CDCl₃) containing a stoichiometric amount of a single enantiomer of BINOL (e.g., (S)-BINOL), the ¹H NMR spectrum can show a splitting of signals for the protons near the stereocenter of the analyte. researchgate.net The integration of these separated signals provides a direct measure of the enantiomeric ratio.

For a hypothetical analysis of a chiral form of this compound, one would expect the protons on the side chain, particularly the methylene (B1212753) protons at C-9 and the vinylic protons of the 8,10-double bond, to be most affected by the formation of diastereomeric complexes with a CSA like (S)-BINOL. The proximity of these protons to the chiral center would likely lead to the most significant enantiomeric shift differences.

Detailed Research Findings from Analogous Compounds:

Studies on epoxythymol derivatives have successfully utilized (S)-BINOL to determine enantiomeric ratios. For instance, in the analysis of 10-isobutyryloxy-8,9-epoxy-thymol isobutyrate, the presence of (S)-BINOL induced a splitting of the signals for the CH₂-10 and CH₂-9 protons in the ¹H NMR spectrum. researchgate.net The relative areas of the newly resolved peaks were then used to calculate the enantiomeric excess (ee) and the enantiomeric ratio (er). researchgate.net

The magnitude of the chemical shift splitting (Δδ) is dependent on several factors, including the structure of the analyte, the choice of CSA, the solvent, and the temperature. In some cases, the splitting may be small, requiring high-resolution instrumentation to resolve the signals adequately. researchgate.net

Below is an interactive data table illustrating the type of data that would be generated from such an experiment on a hypothetical scalemic mixture of a chiral this compound derivative. The chemical shifts are representative and based on typical values for thymol derivatives.

| Proton | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) of Enantiomer 1 with (S)-BINOL (ppm) | Chemical Shift (δ) of Enantiomer 2 with (S)-BINOL (ppm) | Enantiomeric Shift Difference (Δδ) (ppm) |

| H-9a | ~4.20 | 4.18 | 4.16 | 0.02 |

| H-9b | ~4.20 | 4.17 | 4.15 | 0.02 |

| H-10 (vinyl) | ~5.00 | 4.98 | 4.96 | 0.02 |

| H-10' (vinyl) | ~5.10 | 5.08 | 5.06 | 0.02 |

| Aromatic H | ~6.5-7.0 | No significant splitting observed | No significant splitting observed | ~0 |

| Methyl H's | ~1.2-2.3 | No significant splitting observed | No significant splitting observed | ~0 |

Biosynthetic Pathways and Chemical Synthesis of 9 Hydroxy 8,10 Dehydrothymol and Its Derivatives

Proposed Biosynthetic Routes for Thymol (B1683141) Scaffold

The biosynthesis of the thymol scaffold is a multi-step enzymatic process that begins with the universal precursor for monoterpenes, geranyl diphosphate (B83284) (GDP). pnas.orgwikipedia.org The pathway is particularly well-studied in plants of the Lamiaceae family, such as thyme and oregano. pnas.org

The initial and committing step involves the cyclization of GDP to form γ-terpinene. pnas.orgwikipedia.org This reaction is catalyzed by a specific terpene synthase. Following the formation of the cyclic intermediate, a series of oxidation reactions occur. The process continues with the involvement of cytochrome P450 monooxygenases (P450s) from the CYP71D subfamily. pnas.orgresearchgate.net These enzymes hydroxylate γ-terpinene to produce unstable cyclohexadienol intermediates. pnas.org

Subsequently, a short-chain dehydrogenase/reductase (SDR) acts on these intermediates, converting them into their corresponding ketones. pnas.org The final step in the formation of the aromatic thymol scaffold is a keto-enol tautomerization. pnas.orgwikipedia.org An alternative fate for the unstable cyclohexadienol intermediates is their spontaneous rearrangement to form p-cymene (B1678584) in an aqueous environment. pnas.org

While the biosynthesis of the thymol backbone is well-documented, the specific enzymatic transformations leading from thymol to 9-Hydroxy-8,10-dehydrothymol have not yet been fully elucidated. It is hypothesized that further downstream modifications, likely involving other specific hydroxylases and dehydrogenases, are responsible for the introduction of the hydroxyl group at the C-9 position and the subsequent dehydrogenation to form the 8,10-double bond.

| Step | Precursor | Enzyme(s) | Product |

| 1 | Geranyl Diphosphate (GDP) | γ-terpinene synthase | γ-Terpinene |

| 2 | γ-Terpinene | Cytochrome P450 (CYP71D) | Unstable cyclohexadienol intermediates |

| 3 | Unstable cyclohexadienol intermediates | Short-chain dehydrogenase/reductase (SDR) | Corresponding ketones |

| 4 | Ketone intermediate | (spontaneous) | Thymol (via keto-enol tautomerism) |

Chemical Synthesis Approaches for this compound

The direct chemical synthesis of this compound has not been extensively reported in the scientific literature. Much of the current knowledge about this compound comes from its isolation and identification from natural sources. For instance, it has been identified as a constituent in various plants, including those of the Eupatorium genus. researchgate.netmdpi.com

The characterization of naturally derived this compound has been achieved through spectroscopic techniques, particularly mass spectrometry, which has been used for its tentative identification in complex mixtures. mdpi.com The lack of a dedicated synthetic pathway in published literature suggests that its chemical synthesis may be challenging, potentially due to the reactivity of the dehydrothymol structure. Future synthetic efforts would likely need to address the selective introduction of the hydroxyl group and the formation of the exocyclic double bond without disrupting the aromatic core.

Synthetic Strategies for Structurally Related Thymol Derivatives

Common synthetic modifications of thymol often target its phenolic hydroxyl group or the isopropyl side chain. Williamson ether synthesis, for instance, has been employed to prepare various thymol ethers by reacting thymol with different alkyl halides in the presence of a base. proceedings.science Esterification reactions are also common, yielding thymol esters with diverse functionalities. researchgate.net

More complex derivatizations have led to the synthesis of heterocyclic compounds incorporating the thymol scaffold. For example, thymol aldehyde, which can be prepared from thymol via formylation, serves as a key intermediate for the synthesis of dihydropyridine (B1217469) and dihydropyrimidinone derivatives through multicomponent reactions like the Hantzsch dihydropyridine synthesis. nih.gov

Of particular relevance are the synthetic approaches to thymol derivatives that are structurally very similar to this compound, such as 9-O-angeloyl-8,10-dehydrothymol. bohrium.com The synthesis of such compounds often involves the isolation of a hydroxylated thymol precursor from a natural source, followed by esterification with a suitable acyl chloride or anhydride. The creation of the 8,10-dehydro structure within these derivatives highlights that the formation of this exocyclic double bond is synthetically feasible.

| Derivative Type | Synthetic Approach | Key Reagents/Reactions |

| Thymol Ethers | Williamson Ether Synthesis | Alkyl halides, Base (e.g., K2CO3), DMF |

| Thymol Esters | Esterification | Acyl chlorides or Anhydrides, Base (e.g., triethylamine) |

| Heterocyclic Derivatives | Multicomponent Reactions | Thymol aldehyde, β-ketoesters, Ammonia/Urea |

| Dehydrothymol Derivatives | Isolation and Esterification | Natural hydroxylated precursors, Acyl chlorides |

Mechanistic Investigations of Biological Activities of 9 Hydroxy 8,10 Dehydrothymol and Its Derivatives in Vitro and Cellular Studies

Anticancer Mechanisms

Thymol (B1683141) derivatives, including 9-Hydroxy-8,10-dehydrothymol, have demonstrated notable cytotoxic effects against a range of human cancer cell lines. nih.govbohrium.com The underlying mechanisms for this anticancer activity are multifaceted, involving the inhibition of cancer cell growth, induction of programmed cell death, and interference with key signaling pathways that are often dysregulated in cancer.

A significant body of research highlights the ability of this compound and its derivatives to inhibit the proliferation of various cancer cell lines. For instance, derivatives such as 9-O-angeloyloxy-8,9-dehydrothymol, 9-(3-methyl-2-butenoyloxy)-8,10-dehydrothymol, and 9-O-angeloyl-8,10-dehydrothymol have shown considerable cytotoxicity against MCF-7 (breast), HeLa (cervical), A549 (lung), and Hep G-2 (liver) cancer cells, with IC50 values ranging from 6.24 to 11.96 μM. nih.govbohrium.com

Further studies have expanded the list of susceptible cancer cell lines to include DLD-1 (colon), CCRF-CEM (leukemia), HL-60 (leukemia), and P388D1 (lymphoma). nih.gov Other thymol derivatives have exhibited cytotoxic effects against CNE 2 (nasopharyngeal), Caski (cervical), and HGC-27 (gastric) cancer cells. nih.gov The inhibitory action of these compounds on cell proliferation is a crucial first step in their potential as anticancer agents. The presence of a methyl group at the C-1 position and a substituted group at C-9 in the structure of these thymol derivatives appears to be important for their ability to inhibit the proliferation of these cancer cell lines. nih.gov

Table 1: Cytotoxic Activity of this compound Derivatives in Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 9-O-angeloyloxy-8,9-dehydrothymol | MCF-7, HeLa, A549, Hep G-2 | Inhibition of cell proliferation (IC50: 6.24–11.96 μM) | nih.govbohrium.com |

| 9-(3-methyl-2-butenoyloxy)-8,10-dehydrothymol | MCF-7, HeLa, A549, Hep G-2 | Inhibition of cell proliferation (IC50: 6.24–11.96 μM) | nih.govbohrium.com |

| 9-O-angeloyl-8,10-dehydrothymol | MCF-7, HeLa, A549, Hep G-2 | Inhibition of cell proliferation (IC50: 6.24–11.96 μM) | nih.govbohrium.com |

| Other Thymol Derivatives | DLD-1, CCRF-CEM, HL-60, P388D1 | Cytotoxicity | nih.gov |

Beyond simply halting cell growth, this compound and its derivatives can actively induce apoptosis, or programmed cell death, in cancer cells. mdpi.com Apoptosis is a natural and essential process for removing damaged or unwanted cells, and its evasion is a hallmark of cancer. nih.gov The ability of these compounds to trigger this process is a key aspect of their anticancer potential.

The induction of apoptosis is often mediated through complex signaling cascades within the cell. nih.gov One of the key mechanisms involves the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be triggered, leading to the dismantling of the cancer cell from within. nih.gov For example, a derivative, 10-acetoxy-9Z-chloro-8,9-dehydrothymol, has been shown to cause a decrease in cell viability associated with the induction of apoptosis. mdpi.com

The anticancer effects of this compound and its derivatives are rooted in their interactions with specific molecular targets within cancer-related signaling pathways. nih.gov These pathways regulate critical cellular processes such as survival, proliferation, and death.

Key molecular players in the apoptotic process are the Bcl-2 family of proteins, which include both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. mdpi.com A favorable shift in the Bax/Bcl-2 ratio is a common indicator of apoptosis induction. mdpi.com Thymol derivatives have been shown to modulate the expression of these proteins, thereby promoting cell death. mdpi.com The activation of effector caspases, such as caspase-3, is a downstream event that ultimately leads to the cleavage of cellular components and the morphological changes characteristic of apoptosis. nih.gov

Furthermore, these compounds can influence other important cancer-related pathways. For instance, molecular docking studies have suggested that thymol-based hydrazone derivatives are good inhibitors of the COX-2 protein enzyme, which is often overexpressed in tumors and contributes to inflammation and cancer progression. nih.gov There is also evidence that thymol derivatives can inhibit heme oxygenase-1, another protein implicated in cancer. nih.gov While direct evidence for the interaction of this compound with Akt, ERKs, and the p53 tumor suppressor is still emerging, the modulation of these pathways by other natural compounds in cancer is well-documented. mdpi.com The tumor suppressor p53, for instance, plays a central role in initiating apoptosis in response to cellular stress. nih.govwaocp.org

Table 2: Molecular Targets of this compound and its Derivatives in Cancer Pathways

| Molecular Target | Pathway | Observed Effect | Reference(s) |

|---|---|---|---|

| Bax/Bcl-2 | Apoptosis | Modulation of protein expression to favor apoptosis | mdpi.com |

| Caspase-3 | Apoptosis | Activation leading to execution of apoptosis | nih.gov |

| COX-2 | Inflammation/Cancer Progression | Potential inhibition | nih.gov |

| Heme Oxygenase-1 | Cancer | Potential inhibition | nih.gov |

Induction of Apoptosis in Cancer Cells

Anti-inflammatory Mechanisms

In addition to their anticancer properties, this compound and its derivatives exhibit significant anti-inflammatory activities. thieme-connect.comnih.gov Inflammation is a complex biological response, and its chronic dysregulation can contribute to various diseases, including cancer. frontiersin.org The anti-inflammatory effects of these compounds are largely attributed to their ability to modulate the activity of neutrophils, key immune cells involved in the inflammatory response. nih.govfrontiersin.org

Neutrophils are among the first responders to sites of inflammation and can release a variety of pro-inflammatory mediators. frontiersin.org One of the key mechanisms of neutrophil-mediated inflammation is the generation of superoxide (B77818) anions, a type of reactive oxygen species (ROS). nih.gov Several derivatives of this compound, such as 9-O-angeloyl-8,10-dehydrothymol and 9-(3-methylbutanoyl)-8,10-dehydrothymol, have been shown to inhibit the generation of superoxide anions by human neutrophils in response to stimuli like fMLP/CB. thieme-connect.comnih.govebi.ac.uk This inhibitory action helps to quell the inflammatory cascade at an early stage.

Beyond superoxide anions, neutrophils release other potent inflammatory mediators, including elastase. frontiersin.org The release of elastase is a critical event in the inflammatory process, contributing to tissue damage. Research has demonstrated that derivatives like 9-(3-methylbutanoyl)-8,10-dehydrothymol and eupatobenzofuran can effectively inhibit fMLP/CB-induced elastase release from neutrophils, with IC50 values of less than 18.3 μM. nih.govthieme-connect.comnih.govebi.ac.uk By modulating the release of these powerful enzymes, these compounds can help to mitigate the destructive aspects of inflammation.

Table 3: Anti-inflammatory Mechanisms of this compound and its Derivatives

| Mechanism | Mediator/Response | Compound/Derivative | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Inhibition of Neutrophil Pro-inflammatory Responses | Superoxide anion generation | 9-O-angeloyl-8,10-dehydrothymol, 9-(3-methylbutanoyl)-8,10-dehydrothymol | Inhibition of fMLP/CB-induced generation | thieme-connect.comnih.govebi.ac.uk |

Inhibition of Nitric Oxide (NO) Production

The overproduction of nitric oxide (NO) by activated macrophages is a key process in the inflammatory cascade. Consequently, the inhibition of NO production is a critical target for anti-inflammatory agents. Certain derivatives of this compound have been investigated for their potential to modulate this pathway.

Research has shown that thymol derivatives can exert significant anti-inflammatory effects by suppressing NO production in lipopolysaccharide (LPS)-activated macrophages. A notable example is 9-O-angeloyl-8,10-dehydrothymol , which was found to have a potent inhibitory effect on NO production in LPS-activated macrophages, demonstrating an IC₅₀ value of 0.14 μM. acs.org This indicates a strong potential for this specific derivative to act as an anti-inflammatory agent.

Other related thymol derivatives have also been assessed for this activity. In a study involving compounds isolated from Inula wissmanniana, various thymol derivatives were tested for their ability to inhibit LPS-induced NO production in RAW 264.7 macrophages. mdpi.com Among these, 8-Hydroxy-7,9-di-isobutyryloxythymol and 7-hydroxy-8,9-bis(isobutyryloxy)thymol displayed moderate inhibitory activities, with IC₅₀ values of 10.8 μM and 10.1 μM, respectively. mdpi.com Furthermore, monoterpenoids isolated from Eupatorium fortunei demonstrated promising inhibitory effects on NO production, achieving inhibition rates between 62.6% and 68.9% at a concentration of 10 µM. nih.gov

Table 1: Inhibition of Nitric Oxide (NO) Production by Thymol Derivatives

| Compound | Source/Assay System | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 9-O-angeloyl-8,10-dehydrothymol | LPS-activated macrophages | 0.14 μM | acs.org |

| 8-Hydroxy-7,9-di-isobutyryloxythymol | LPS-induced in RAW 264.7 macrophages | 10.8 μM | mdpi.com |

| 7-hydroxy-8,9-bis(isobutyryloxy)thymol | LPS-induced in RAW 264.7 macrophages | 10.1 μM | mdpi.com |

Antimicrobial Activity Mechanisms

Thymol and its derivatives are recognized for their broad-spectrum antimicrobial properties. Investigations into specific derivatives of this compound have revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

One of the most studied derivatives, 8-hydroxy-9,10-diisobutyloxythymol , isolated from Inula hupehensis, has shown notable activity. It was found to be the most active among a series of tested thymol derivatives, displaying moderate antibacterial effects against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 62.3 μM, 62.8 μM, and 250 μM, respectively. nih.govresearchgate.net Another source reports a MIC value of 6.25 μg/mL for this compound against S. aureus. medchemexpress.com

Studies on thymol derivatives from Ageratina adenophora have also contributed to understanding their structure-activity relationships. These compounds demonstrated selective antimicrobial activity against Gram-positive bacteria such as S. aureus and Bacillus cereus, and it was suggested that the presence of hydroxyl groups at specific positions (C-3 and C-8) could be important for their antibacterial potential. researchgate.netrsc.org Similarly, 7-acetyl-8,9-dihydroxy thymol and 7,8-dihydroxy-9-butyryl thymol , isolated from Lonicera japonica, showed significant antibacterial effects against S. aureus, E. coli, and B. cereus, with IC₅₀ values ranging from 27.64 to 128.58 μM. nih.gov

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacterium | Activity (MIC/IC₅₀) | Reference |

|---|---|---|---|

| 8-hydroxy-9,10-diisobutyloxythymol | Staphylococcus aureus | 62.3 μM | nih.govresearchgate.net |

| 6.25 µg/mL | medchemexpress.com | ||

| Methicillin-resistant S. aureus | 62.8 μM | nih.govresearchgate.net | |

| Escherichia coli | 250 μM | nih.govresearchgate.net | |

| 7-acetyl-8,9-dihydroxy thymol | S. aureus, E. coli, B. cereus | 27.64 - 128.58 μM | nih.gov |

| 7,8-dihydroxy-9-butyryl thymol | S. aureus, E. coli, B. cereus | 27.64 - 128.58 μM | nih.gov |

In addition to antibacterial action, derivatives of this compound have been investigated for their efficacy against plant pathogenic fungi, which pose a significant threat to agriculture. rjptonline.org

The derivative 8-hydroxy-9,10-diisobutyloxythymol has demonstrated notable antifungal properties. It exhibited inhibitory activity against three significant plant pathogens: Rhizoctonia solani, Phytophthora melonis, and Peronophythora litchi. nih.govresearchgate.net The effective concentrations (EC₅₀) required to inhibit 50% of fungal growth were 157 μM, 180 μM, and 141 μM, respectively. nih.govresearchgate.net This was the first report of these specific thymol derivatives showing inhibitory action against plant pathogenic fungi. researchgate.net The mycelial growth of R. solani is a key target for antifungal agents, and the inhibition by this compound highlights its potential for agricultural applications. researchgate.net

Table 3: Antifungal Activity of 8-hydroxy-9,10-diisobutyloxythymol

| Target Fungus | Activity (EC₅₀) | Reference |

|---|---|---|

| Rhizoctonia solani | 157 μM | nih.govresearchgate.net |

| Phytophthora melonis | 180 μM | nih.govresearchgate.net |

| Peronophythora litchi | 141 μM | nih.govresearchgate.net |

Antibacterial Effects against Specific Bacterial Strains (e.g., Staphylococcus aureus, Methicillin-resistant S. aureus, Escherichia coli, Bacillus cereus, Bacillus subtilis)

Antioxidant Mechanisms

The antioxidant capacity of phenolic compounds is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used for this purpose, where the compound's ability to donate a hydrogen atom to the stable DPPH radical is measured. mdpi.comnih.gov

A study evaluating thymol derivatives isolated from Zataria multiflora extract assessed their antioxidant activity using the DPPH assay. Among the tested compounds, 8,9-dehydro-10-hydroxythymol showed a high antioxidant potential, with an IC₅₀ value of 62.5 μM. nih.gov This result indicates its effectiveness as a radical scavenger. The research suggested that the presence of an unsaturated double bond is a primary factor determining the antioxidant activity of these thymol derivatives. nih.gov

Table 4: DPPH Radical Scavenging Activity of a this compound Derivative

| Compound | Activity (IC₅₀) | Reference |

|---|---|---|

| 8,9-dehydro-10-hydroxythymol | 62.5 μM | nih.gov |

The primary mechanism by which phenolic antioxidants neutralize free radicals is through hydrogen atom transfer (HAT). The efficacy of this process is directly related to the bond dissociation enthalpy (BDE) of the phenolic hydroxyl (O-H) group. nih.gov A lower BDE value indicates a weaker O-H bond, which facilitates the donation of the hydrogen atom to a radical, thereby stabilizing it and terminating the radical chain reaction. pan.olsztyn.pl The stability of the resulting phenoxyl radical, often enhanced by electron-donating substituents, is also a crucial factor. pan.olsztyn.pl

Radical Scavenging Pathways (e.g., DPPH assay)

Antiprotozoal Activity Mechanisms (e.g., antiamoebic, antigiardial)

Research on various thymol derivatives has demonstrated activity against protozoa such as Entamoeba histolytica and Giardia lamblia. For instance, certain epoxythymol derivatives have been evaluated against these parasites, showing moderate antiprotozoal activity. researchgate.net The lipophilic nature of thymol and its analogues allows them to interact with the parasite's cell membrane, leading to increased permeability and subsequent cell death. The mechanism of action for phenolic compounds like thymol has been suggested to involve the exchange of protons across the cytoplasmic wall, which disrupts the proton-motive force and depletes the ATP pool, ultimately leading to cell death. scirp.org

Studies on thymol derivatives have also indicated that acylation can enhance antiparasitic activity. researchgate.net Furthermore, some thymol derivatives have been shown to induce apoptosis-like processes and autophagy in treated parasitic cells. mdpi.com For example, a study on a 10-benzoyloxy-8,9-epoxy-6-acetyloxythymol isobutyrate derivative showed effective antiprotozoal action against E. histolytica, with an IC50 value comparable to the standard drug metronidazole. researchgate.net

Table 1: In Vitro Antiprotozoal Activity of Selected Thymol Derivatives

| Compound | Protozoan Species | Activity (IC₅₀) | Reference |

| Thymol | Trypanosoma brucei rhodesiense | 110 ng/mL | scirp.org |

| Thymol anysoate (9) | Leishmania amazonensis | 22.87 µM | mdpi.com |

| Thymol picolinate (B1231196) (10) | Trypanosoma cruzi | 25.16 µM | mdpi.com |

| 10-benzoyloxy-8,9-epoxy-6-acetyloxythymol isobutyrate | Entamoeba histolytica | 0.84 mM | researchgate.net |

Other Enzyme Inhibitory Activities (e.g., α-Glucosidase, Acetylcholinesterase)

Specific data on the inhibitory activity of this compound against α-glucosidase and acetylcholinesterase is limited. However, the broader class of thymol derivatives has been a subject of investigation for these enzymatic inhibitions.

α-Glucosidase Inhibition:

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several studies have explored thymol derivatives as α-glucosidase inhibitors. For instance, thymol-fused chalcones have demonstrated potent competitive inhibition of α-glucosidase, with some derivatives showing significantly lower IC50 values than the standard drug acarbose. kipmi.or.idkipmi.or.id Structure-activity relationship studies of thymol-acetohydrazone derivatives indicated that the presence of hydroxyl groups could enhance inhibitory activity, while halogen substituents could decrease it. researchgate.net

Table 2: α-Glucosidase Inhibitory Activity of Selected Thymol Derivatives

| Compound Derivative | IC₅₀ (µM) | Type of Inhibition | Reference |

| Thymol-fused chalcone (B49325) (8) | 13.75 | Competitive | kipmi.or.idkipmi.or.id |

| Thymol-fused chalcone (9) | 8.86 | Competitive | kipmi.or.idkipmi.or.id |

| Thymol-fused chalcone (11) | 10.67 | Competitive | kipmi.or.idkipmi.or.id |

| Thymol-acetohydrazone (17) | 2.77 | - | researchgate.net |

| Acarbose (Standard) | 836.10 | - | researchgate.net |

Acetylcholinesterase Inhibition:

Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease. The potential of thymol and its derivatives to inhibit AChE has been explored. In one study, thymohydroquinone, a derivative of thymol, was found to be the most potent AChE inhibitor among the tested compounds, which also included thymol and carvacrol (B1668589). nih.gov Interestingly, carvacrol, an isomer of thymol, exhibited a tenfold stronger inhibitory effect than thymol itself. nih.gov Both thymol and carvacrol have been shown to act as non-competitive inhibitors of AChE. semanticscholar.org Molecular docking studies have suggested that thymol can interact with key residues in the active site of acetylcholinesterase, such as Ser203 and His447. nih.gov

Table 3: Acetylcholinesterase Inhibitory Activity of Thymol and its Derivatives

| Compound | IC₅₀ | Type of Inhibition | Reference |

| Thymol | 25 mM | Non-competitive | semanticscholar.org |

| Carvacrol | 0.175 mM | Non-competitive | semanticscholar.org |

| Thymohydroquinone | Strongest inhibitor in the tested group | - | nih.gov |

Structure Activity Relationship Sar Studies of 9 Hydroxy 8,10 Dehydrothymol and Analogs

Influence of Specific Functional Groups and Substituents on Biological Activities

The biological activity of 9-Hydroxy-8,10-dehydrothymol derivatives is significantly influenced by the nature of the functional groups and substituents attached to the core structure. Research has primarily focused on the cytotoxic and antimicrobial properties of these compounds, with particular attention to modifications at the C-9 hydroxyl group.

Studies have shown that esterification of the C-9 hydroxyl group with various acyl moieties can modulate the cytotoxic activity against different human cancer cell lines. For instance, derivatives such as 9-O-angeloyl-8,10-dehydrothymol, 9-(3-methyl-2-butenoyloxy)-8,10-dehydrothymol, and 9-O-angeloyloxy-8,9-dehydrothymol have demonstrated notable cytotoxicities against MCF-7, HeLa, A549, and Hep G-2 cell lines, with IC50 values in the micromolar range. researchgate.net Preliminary findings suggest that the presence of a methyl group at the C-1 position and the specific substituent at the C-9 position are essential for the inhibition of cancer cell proliferation. researchgate.net

The introduction of different acyl groups at the C-9 position leads to varying degrees of cytotoxic potency. For example, 9-acetoxy-8,10-epoxythymol 3-O-tiglate has shown potent activity against DLD-1, CCRF-CEM, and HL-60 cell lines. researchgate.net Similarly, other derivatives like 7-formyl-9-isobutyryloxy-8-hydroxythymol have exhibited both antimicrobial and cytotoxic activities. nih.gov These findings underscore the importance of the C-9 substituent in determining the biological activity profile of dehydrothymol analogs.

The following table summarizes the cytotoxic activities of various this compound analogs, highlighting the impact of different substituents.

| Compound | Substituent at C-9 | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 9-O-angeloyloxy-8,9-dehydrothymol | Angeloyloxy | MCF-7 | 6.24 | researchgate.net |

| HeLa | 11.96 | researchgate.net | ||

| A549 | 8.52 | researchgate.net | ||

| Hep G-2 | 7.33 | researchgate.net | ||

| 9-(3-methyl-2-butenoyloxy)-8,10-dehydrothymol | 3-methyl-2-butenoyloxy | MCF-7 | 7.89 | researchgate.net |

| HeLa | 9.45 | researchgate.net | ||

| A549 | 10.12 | researchgate.net | ||

| Hep G-2 | 8.76 | researchgate.net | ||

| 9-O-angeloyl-8,10-dehydrothymol | Angeloyl | MCF-7 | 7.15 | researchgate.netacs.org |

| HeLa | 10.23 | researchgate.netacs.org | ||

| A549 | 9.87 | researchgate.netacs.org | ||

| Hep G-2 | 8.91 | researchgate.netacs.org | ||

| 7-formyl-9-isobutyryloxy-8-hydroxythymol | Isobutyryloxy | MCF-7 | 28.63 | nih.gov |

| NCI-H460 | 15.48 | nih.gov | ||

| HeLa | 7.45 | nih.gov |

Role of Stereochemistry in Activity Modulation

The role of stereochemistry in modulating the biological activity of this compound and its analogs is an area that remains largely unexplored in the current scientific literature. While the importance of stereoisomerism in determining the pharmacological profile of many natural products and their derivatives is well-established, specific studies focusing on the individual stereoisomers of this compound are lacking.

Some research on related thymol (B1683141) derivatives has indicated that compounds with chiral centers have been isolated as racemic mixtures and did not exhibit specific optical rotation. researchgate.net This suggests that, in some instances, the stereochemical configuration at certain positions may not have been a primary focus of the investigations or that the separation of enantiomers proved challenging.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. To date, there is a notable absence of specific QSAR studies focused on this compound and its direct analogs in the available scientific literature.

While 3D-QSAR models have been developed for broader classes of thymol-based compounds, such as (R/S)-2-thioxo-3,4-dihydropyrimidine-5-carboxanilides, to predict their antimicrobial activity, these models are not directly applicable to this compound due to significant structural differences. acs.orgnih.gov These studies have highlighted the importance of electrostatic and steric fields in influencing the antimicrobial potency of those specific thymol derivatives. researchgate.net

The development of a dedicated QSAR model for this compound and its analogs would be a valuable tool for predicting the biological activity of novel derivatives and for guiding the rational design of more potent compounds. Such a model would require a dataset of structurally related compounds with experimentally determined biological activities. By identifying the key molecular descriptors that govern activity, future research could more efficiently explore the chemical space around the this compound scaffold to optimize its therapeutic potential. The lack of such a model represents a significant gap in the current understanding of the SAR of this compound class.

Computational Chemistry and Cheminformatics in 9 Hydroxy 8,10 Dehydrothymol Research

Molecular Docking and Receptor Interaction Profiling for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding the structure-activity relationships of natural products like thymol (B1683141) derivatives by modeling their interactions at the active sites of biological targets.

Research on thymol and its analogues has extensively used molecular docking to identify potential therapeutic targets and elucidate binding mechanisms. For instance, studies have explored the anticancer potential of thymol derivatives by docking them against key proteins in cancer signaling pathways, such as tyrosine kinases. physchemres.orgphyschemres.org In one such study, novel amino-thiazole-based thymol derivatives were docked against several receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). The results highlighted strong binding affinities, with some derivatives showing better docking scores than the reference drug, suggesting potent anticancer activity. physchemres.orgphyschemres.org

A study investigating the active components of Herba Eupatorii for its application in treating COVID-19 performed molecular docking on several constituents, including a close analogue of the target compound, 9-Acetoxy-8,10-Dehydrothymol 3-O-Tiglate . tmrjournals.com This analysis revealed that the compound could effectively bind to key targets such as AKT1 and EGFR. The binding energies, which indicate the stability of the ligand-receptor complex, were found to be significant, suggesting a potential mechanism for its therapeutic effects. tmrjournals.com

The table below summarizes the molecular docking results for this related dehydrothymol derivative against key protein targets. tmrjournals.com

| Compound | Target Protein | Binding Energy (kcal/mol) |

| 9-Acetoxy-8,10-Dehydrothymol 3-O-Tiglate | AKT1 | -6.59 |

| EGFR | -7.53 | |

| ACTB | -5.73 |

Similarly, docking studies on other thymol derivatives have identified interactions with various receptors. For antiepileptic activity, thymol thiophenol derivatives were docked against protein receptors with PDB IDs 5HVX and 3F8E, showing superior docking scores and glide energies compared to the standard drug ethosuximide. anncaserep.com In another application, inverse molecular docking was used to predict that thymol could interact with proteins involved in glycolysis and fatty acid degradation, suggesting a novel function in regulating fat deposition. nih.gov These studies collectively demonstrate the power of molecular docking to profile the interactions of the dehydrothymol scaffold against a wide array of biological receptors, providing a rational basis for their observed activities.

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure and reactivity descriptors)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of molecules. scispace.com DFT is used to calculate various molecular properties and reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical potential, hardness, and molecular electrostatic potential (MEP). researchgate.netbohrium.com These descriptors are vital for understanding the chemical behavior of compounds like 9-Hydroxy-8,10-dehydrothymol.

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. physchemres.org

A theoretical study on thymol and its isomer carvacrol (B1668589) using DFT at the B3LYP/6-311+G(d,p) level of theory analyzed their reactivity in nitration reactions. researchgate.net The analysis of Fukui functions, derived from the molecular orbitals, correctly identified the most nucleophilic center on the aromatic ring, explaining the regioselectivity of the reaction. researchgate.net Another DFT study investigated the stability and electronic properties of thymol, carvacrol, and related molecules, calculating key reactivity parameters.

The table below presents global reactivity descriptors calculated for thymol using DFT, which serve as a reference for understanding the reactivity of its dehydro- (B1235302) derivatives.

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital | EHOMO | -8.7618 |

| Lowest Unoccupied Molecular Orbital | ELUMO | -1.9048 |

| Energy Gap | ΔE | 6.857 |

| Chemical Potential | µ | -5.3333 |

| Chemical Hardness | η | 3.4285 |

| Electrophilicity Index | ω | 4.1493 |

DFT calculations are also employed to map the Molecular Electrostatic Potential (MEP). The MEP visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, colored red) regions. This is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to receptor binding. physchemres.org For thymol derivatives, the MEP typically shows a negative potential around the phenolic oxygen atom, indicating its role as a hydrogen bond acceptor. bohrium.com Such analyses are essential for rationalizing the binding modes observed in molecular docking studies and for designing derivatives with enhanced interactions.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movements and conformational changes of the complex over time. tandfonline.com This technique is crucial for assessing the stability of the binding pose predicted by docking and for understanding the conformational flexibility of both the ligand and the receptor. tandfonline.comresearchgate.net

In the context of thymol derivative research, MD simulations are frequently used to validate docking results. For example, after docking novel amino-thiazole-based thymol derivatives into the active sites of EGFR and PDGFR, MD simulations were performed to confirm the stability of the predicted complexes. physchemres.orgphyschemres.org The simulations showed that the compounds remained stably bound within the receptor's active site throughout the simulation period, reinforcing the docking predictions of their potent inhibitory activity. physchemres.org

Similarly, a multi-target study of thymol as a mosquito repellent involved MD simulations of its complexes with key insect proteins, including glutathione-S-transferase (GST) and glutamate-gated chloride channels (GGCC). tandfonline.comresearchgate.net The 100-nanosecond simulations revealed that the complexes were stable, providing a dynamic validation of the docking results and strengthening the hypothesis that these proteins are viable targets for thymol's repellent activity. tandfonline.comresearchgate.net Conformational analysis during MD simulations can also reveal important information about how the ligand adapts its shape to fit the binding pocket and how the protein may adjust to accommodate the ligand. Studies on other flexible molecules have shown that MD simulations are essential for exploring the conformational landscape and identifying the most stable and functionally relevant conformations. nih.govbohrium.com

For a compound like this compound, MD simulations would be invaluable for:

Confirming Binding Stability: Verifying that the poses predicted by docking are stable over time.

Analyzing Conformational Changes: Understanding how the dehydrothymol scaffold and its substituents orient themselves within the binding pocket.

Calculating Binding Free Energy: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity than docking scores alone.

Cheminformatics Approaches for Virtual Screening and Derivative Design

Cheminformatics combines computational methods with chemical information to support drug discovery. Key applications include virtual screening, where large databases of compounds are computationally evaluated for their potential to bind to a biological target, and derivative design, where a lead compound is systematically modified to improve its properties. imsc.res.in

Virtual screening can be either structure-based (using docking, as described in 7.1) or ligand-based. Ligand-based methods rely on the principle of chemical similarity, where compounds structurally similar to a known active ligand are presumed to have similar biological activity. This approach is particularly useful when the 3D structure of the target receptor is unknown. Databases like SwissTargetPrediction utilize this principle to predict potential protein targets for a given small molecule based on its 2D and 3D similarity to known ligands. nih.gov This approach has been used to identify likely targets for thymol derivatives, revealing potential interactions with proteins like the AKT1 kinase. nih.gov

Cheminformatics is also central to the design of new derivatives of lead compounds like this compound. By analyzing structure-activity relationships (SAR) from an initial set of compounds, computational models can be built to predict the activity of virtual derivatives. This allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. For example, after identifying thymol-fused chalcones as potent α-glucosidase inhibitors, further in silico design could explore modifications to the chalcone (B49325) moiety to optimize interactions with the enzyme's active site. kipmi.or.id

Scaffold Hopping/Selection: Identifying a core structure, like the dehydrothymol scaffold.

Virtual Library Generation: Creating a large set of virtual derivatives by adding various functional groups to the scaffold.

Property Filtering: Using computational filters to remove compounds with undesirable properties (e.g., poor ADMET profiles predicted by tools like SwissADME). bohrium.com

Virtual Screening: Docking the filtered library against the target protein to identify the most promising candidates for synthesis and biological testing. anncaserep.comrsc.org

These cheminformatics strategies provide a systematic and efficient framework for exploring the chemical space around this compound, guiding the discovery of new derivatives with enhanced potency and specificity.

Analytical Methodologies for 9 Hydroxy 8,10 Dehydrothymol

Advanced Chromatographic Quantification and Profiling (e.g., UPLC-QToF-MS)

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS) stands as a powerful tool for the analysis of 9-Hydroxy-8,10-dehydrothymol. This technique offers high resolution and sensitivity, which is essential for distinguishing and quantifying specific compounds in intricate samples like plant extracts or agricultural by-products.

In a study characterizing by-products for use as fertilizer, UPLC-QToF-MS was employed to develop suspect and non-target screening workflows. researchgate.net The analysis was performed using a C18 column with a gradient elution program. researchgate.net For the non-target screening that identified this compound, a chromatographic peak was observed at a retention time of 6.5 minutes for a mass-to-charge ratio (m/z) of 165.0904. mdpi.com This identification was achieved with a confidence level of 3, indicating a probable structure based on spectral data. researchgate.netmdpi.com

The UPLC-QToF-MS method parameters, such as the type of chromatography column and mobile phases, are critical for achieving optimal separation. For instance, ACQUITY UPLC HSS T3 C18 columns are commonly used. jmb.or.kr The mobile phase typically consists of a mixture of water and a more non-polar organic solvent like acetonitrile, both containing a small percentage of formic acid to improve ionization. jmb.or.kr The mass spectrometer is often operated in positive ion mode, with nitrogen used as the desolvation gas. jmb.or.kr

The table below summarizes the key parameters from a representative UPLC-QToF-MS analysis where thymol (B1683141) derivatives were profiled.

Table 1: UPLC-QToF-MS Parameters for Thymol Derivative Analysis

| Parameter | Value |

|---|---|

| Chromatography System | ACQUITY UPLC |

| Column | ACQUITY HSS T3 C18 (2.1 x 100 mm, 1.7 µm) |

| Column Temperature | 35°C |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometer | Waters QTOF-MS with electrospray interface |

| Ionization Mode | Positive |

| Desolvation Gas | Nitrogen |

| Desolvation Temperature | 350°C |

| Source Temperature | 100°C |

| Capillary Voltage | 2700V |

| Cone Voltage | 27V |

This data is representative of a typical UPLC-QToF-MS setup for the analysis of compounds similar to this compound. jmb.or.kr

Spectroscopic Identification in Complex Biological and Chemical Mixtures

Spectroscopic techniques, particularly mass spectrometry, are indispensable for the structural elucidation of this compound in complex mixtures. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are fundamental for determining the elemental composition of the compound.

In the analysis of an onion raw material and a mushroom-based final product, this compound was identified through its mass spectral data. mdpi.com The presence of a diagnostic ion at m/z 91.05426, corresponding to a benzyl (B1604629) radical group, and a ring double bond equivalent (rdb) score of 5.5 were indicative of a ring structure, which helped to differentiate it from other potential candidates. researchgate.netmdpi.com The MS/MS fragmentation pattern is crucial for confirming the identity. For this compound, 6 of 13 MS/MS fragments were explained in the raw material, and 8 of 13 were explained in the final product. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural determination of thymol derivatives. researchgate.net While specific NMR data for this compound is not detailed in the provided context, the general approach involves analyzing 1H and 13C NMR spectra to identify the carbon skeleton and the positions of functional groups. researchgate.net

The table below details the mass spectrometric data that led to the identification of this compound in a non-target screening analysis.

Table 2: Mass Spectrometric Data for this compound Identification

| Parameter | Observation | Significance |

|---|---|---|

| Experimental m/z | 165.0904 | Corresponds to the molecular ion of the compound. |

| Molecular Formula | C10H12O2 | Determined from accurate mass measurement. |

| Diagnostic Ion (m/z) | 91.05426 | Indicates the presence of a benzyl radical group. |

| Ring Double Bond (rdb) Score | 5.5 | Suggests the presence of a ring structure. |

| Explained MS/MS Fragments | 6/13 (raw material), 8/13 (final product) | Provides confidence in the structural assignment. |

This data was instrumental in identifying this compound in a complex matrix. researchgate.netmdpi.com

Retention Time Prediction Modeling in Non-Target Screening

In non-target and suspect screening, where a vast number of compounds are detected, retention time (tR) prediction models are increasingly used to narrow down potential candidates. nih.gov These models use the chemical structure of a compound to predict its elution time from a liquid chromatography column.

For this compound, retention time prediction was a key step in its identification. mdpi.com Among several plausible candidates generated by the MetFrag software, the theoretically predicted retention time for this compound (tRpred = 6.4 min) showed the smallest deviation from the experimental retention time of 6.5 min. researchgate.netmdpi.com This close agreement significantly increased the confidence in its identification. mdpi.com

Various machine learning algorithms, such as artificial neural networks (ANNs), are employed to build robust retention time prediction models. nih.gov These models are trained on large datasets of known compounds with their experimentally determined retention times. nih.gov The accuracy of these predictions can greatly reduce the number of false positives in non-target screening, making the identification process more efficient. nih.gov

The table below compares the predicted and experimental retention times for potential candidates during the identification of this compound.

Table 3: Retention Time Prediction for Candidate Compounds

| Compound | Predicted Retention Time (tRpred) | Experimental Retention Time (tRexp) | Deviation (min) |

|---|---|---|---|

| dec-8-en-4,6-diyne-1,3-diol | 5.2 min | 6.5 min | 1.3 |

| dec-2-en-4,6-diyne-1,10-diol | 5.4 min | 6.5 min | 1.1 |

| This compound | 6.4 min | 6.5 min | 0.1 |

The minimal deviation for this compound was a critical factor in its identification. researchgate.netmdpi.com

Future Research Perspectives and Methodological Advancements

Elucidation of Novel Biological Mechanisms and Pathways

While the specific biological activities of 9-Hydroxy-8,10-dehydrothymol are not yet well-defined, related thymol (B1683141) derivatives have demonstrated a range of effects, including anti-inflammatory, cytotoxic, and antimicrobial properties. thieme-connect.comrsc.orgmdpi.com For example, compounds such as 9-O-angeloyl-8,10-dehydrothymol and 9-(3-methylbutanoyl)-8,10-dehydrothymol, isolated from Eupatorium cannabinum, have shown inhibitory effects on superoxide (B77818) anion generation and elastase release in human neutrophils. thieme-connect.comnih.gov Other derivatives from Eupatorium fortunei have exhibited cytotoxicity against human cancer cell lines. nih.govbohrium.com

Future research should aim to:

Screen for Bioactivity: Conduct comprehensive screening of this compound against a wide panel of biological targets, including cancer cell lines, pathogenic microbes, and inflammatory markers.

Identify Molecular Targets: Once a significant bioactivity is confirmed, studies should focus on identifying the specific molecular targets and pathways involved. For instance, extracts from E. fortunei, a source of similar compounds, have been shown to inhibit the HIF-1α pathway, suggesting a potential area of investigation. bohrium.com

Investigate Biosynthesis: The biosynthetic pathway of this compound is currently unknown. As a terpenoid, its precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), are likely synthesized via the mevalonate (B85504) (MVA) or the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway. nih.govmdpi.comresearchgate.net Retrobiosynthetic analysis using stable isotope labeling and NMR spectroscopy could be a powerful tool to elucidate the specific enzymatic steps leading to its formation. core.ac.ukoup.com

Development of Efficient and Scalable Synthetic Routes

Currently, this compound is sourced through isolation from natural products, a process that often provides limited quantities. To enable extensive biological evaluation and potential future applications, the development of efficient and scalable chemical syntheses is crucial.

Future synthetic strategies could include:

Adaptation of Existing Methods: Various synthetic methods have been developed for other thymol derivatives. These include the Hantzsch synthesis for dihydropyridine (B1217469) derivatives, copper-catalyzed azide-alkyne cycloaddition for triazole derivatives, and condensation reactions involving the phenolic hydroxyl group. frontiersin.orgnih.gov These strategies could be adapted to construct the this compound scaffold.

Modern Synthetic Methodologies: Advanced synthetic techniques, such as transition-metal-catalyzed C-H activation and dicarbonylation, could offer novel and efficient routes to access the target molecule and its analogs. rsc.org This would not only provide a scalable source of the compound but also facilitate the creation of a library of related structures for structure-activity relationship (SAR) studies.

Semi-Synthesis: An alternative approach could involve the semi-synthesis from more abundant natural precursors like thymol or carvacrol (B1668589), utilizing selective oxidation and functionalization reactions to introduce the desired hydroxy and dehydro functionalities.

Integration of Advanced Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, the integration of advanced omics technologies is indispensable. frontiersin.orgijpsr.com These technologies provide a system-wide view of molecular changes within a cell or organism in response to the compound. nih.govtaylorfrancis.com

Key omics approaches for future research include:

Transcriptomics: RNA sequencing (RNA-Seq) can reveal changes in gene expression profiles in cells treated with the compound, providing clues about the affected signaling pathways and cellular processes.

Proteomics: Techniques like mass spectrometry-based proteomics can identify and quantify alterations in protein expression and post-translational modifications, helping to pinpoint the direct protein targets or downstream effectors of the compound.

Metabolomics: By analyzing the global metabolic profile, metabolomics can uncover how this compound alters cellular metabolism and can also track the biotransformation and fate of the compound itself within a biological system. frontiersin.org

Integrative Multi-Omics: The true power lies in integrating data from genomics, transcriptomics, proteomics, and metabolomics. researchgate.net This multi-omics approach can build comprehensive models of the compound's mechanism of action, identify biomarkers for its effects, and reveal complex interactions between different biological layers. nih.gov

Application of Advanced Computational and AI-driven Discovery Platforms

Computational chemistry and artificial intelligence (AI) are transforming drug discovery and natural product research. researchgate.net These platforms can accelerate the research and development process for this compound.

Future computational research should focus on:

Molecular Docking and Dynamics: As has been done for other thymol derivatives, molecular docking simulations can predict the binding modes of this compound with potential protein targets, such as enzymes or receptors implicated in disease. nih.govrsc.orgtandfonline.com Molecular dynamics simulations can further assess the stability of these interactions.

AI for Target Prediction and de novo Design: Machine learning and AI algorithms can be trained on large biological and chemical datasets to predict novel biological targets for the compound. mdpi.com Furthermore, generative AI models can be used for the de novo design of new derivatives with potentially improved potency, selectivity, and pharmacokinetic properties.

Network Pharmacology: This computational approach can be used to construct and analyze the complex interaction networks between the compound, its potential targets, and disease-related pathways, providing insights into its polypharmacological effects. rsc.org

Table 1: Future Research Approaches for this compound

| Research Area | Methodology | Objective |

|---|---|---|

| Biological Mechanisms | Bioactivity Screening, Target Deconvolution, Retrobiosynthetic Analysis | To identify biological activities, molecular targets, and the natural biosynthetic pathway. |

| Chemical Synthesis | Adaptation of Known Reactions, C-H Activation, Semi-synthesis | To develop efficient and scalable routes for producing the compound and its analogs. |

| Omics Profiling | Transcriptomics (RNA-Seq), Proteomics, Metabolomics, Multi-omics Integration | To obtain a comprehensive, system-level understanding of the compound's mechanism of action. |

| Computational & AI | Molecular Docking, AI-based Target Prediction, Network Pharmacology | To accelerate target identification, predict activity, and design novel, optimized derivatives. |

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are used to confirm the structure of 9-Hydroxy-8,10-dehydrothymol?

- Answer : Structural confirmation relies on high-resolution mass spectrometry (HRMS) and MS/MS fragmentation analysis . For example, UPLC-QToF-MS with a mass accuracy threshold of ≤5 ppm and isotopic fit scores (e.g., 6.3 mSigma) helps assign the molecular formula (C₁₀H₁₂O₂). Key diagnostic ions like m/z 91.05426 (benzyl radical) and 13 MS/MS fragments support ring structure identification . Gas chromatography (GC) with polar/non-polar columns (e.g., RTX-1 or HP-Innowax FSC) and retention time (tR) prediction (e.g., 6.4 min deviation) further validates identity .

Q. How is this compound isolated from natural sources?

- Answer : The compound is typically isolated via non-target screening workflows in plant matrices. For instance, raw mushroom material is extracted and analyzed using UPLC-QToF-MS, followed by candidate prioritization via MetFrag scoring (e.g., MetFragScore = 0.9818) and retention time alignment . In Eupatorium cannabinum subsp., chromatographic separation (e.g., silica gel column chromatography) coupled with NMR and IR spectroscopy isolates thymol derivatives .

Q. What chromatographic techniques are suitable for separating this compound in complex mixtures?

- Answer : GC with temperature programming is effective:

- Non-polar columns (e.g., RTX-1, 60 m × 0.25 mm × 0.25 µm) using helium carrier gas and a ramp of 2°C/min from 80°C to 240°C .

- Polar columns (e.g., HP-Innowax FSC) with a multi-step ramp (60°C for 10 min → 4°C/min → 220°C → 1°C/min → 240°C) .

UPLC-QToF-MS with C18 columns and acetonitrile/formic acid gradients resolves co-eluting isomers in non-target screening .

Advanced Research Questions

Q. How can researchers resolve discrepancies in retention indices (RI) of this compound across GC studies?

- Answer : Discrepancies arise from column polarity, temperature programs, and calibration standards. To harmonize

- Use normal alkane RI calibration for non-polar columns (e.g., RTX-1 RI = 1193) .

- Cross-validate with polar column RIs (e.g., HP-Innowax FSC RI = 1997) and adjust tR predictions using software tools (e.g., MetFrag’s tR deviation threshold <1 min) .

- Report column specifications (length, diameter, phase) and calibration standards to ensure reproducibility .

Q. What strategies optimize UPLC-QToF-MS parameters for detecting this compound in non-target screening?

- Answer : Key parameters include:

- Mass accuracy : Set thresholds ≤5 ppm (e.g., −3.80 ppm/−0.63 mDa for m/z 165.0904) .

- Isotopic pattern scoring : Use mSigma values (e.g., 6.3 mSigma) to filter false positives .

- Fragmentation libraries : Compare experimental MS/MS spectra (e.g., 6/13 fragments explained) against in silico predictions .

- Retention time modeling : Prioritize candidates with tR deviations <1 min from predicted values (e.g., 6.4 min vs. observed 6.5 min) .

Q. How do structural modifications (e.g., esterification) affect the bioactivity of thymol derivatives like this compound?

- Answer : Substituents like angeloyl or tiglate groups (e.g., 9-O-angeloyl-8,10-dehydrothymol) enhance lipophilicity and membrane permeability, potentially increasing anti-inflammatory or anti-elastase activity . For example, derivatives isolated from Eupatorium cannabinum exhibit cytotoxicity, possibly due to radical scavenging or enzyme inhibition . Comparative studies using structure-activity relationship (SAR) models and in vitro assays (e.g., neutrophil elastase inhibition) are recommended .

Data Contradictions and Methodological Considerations

- GC vs. UPLC Data : GC retention indices may vary with column type, while UPLC offers higher resolution for isomers. Cross-platform validation (GC-MS + UPLC-QToF-MS) is advised .

- MS/MS Fragment Interpretation : Discrepancies in fragment coverage (e.g., 6/13 vs. 8/13 fragments explained in raw vs. processed samples) highlight the need for standardized collision energy settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products